H-Gly-Arg-Pna 2HCl

Vue d'ensemble

Description

- La thrombine est une sérine protéase impliquée dans la coagulation sanguine et joue un rôle crucial dans la cascade de coagulation.

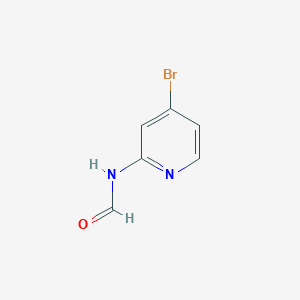

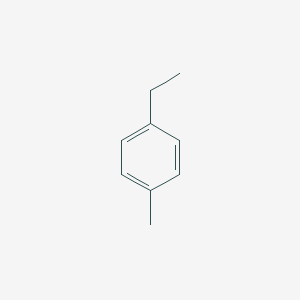

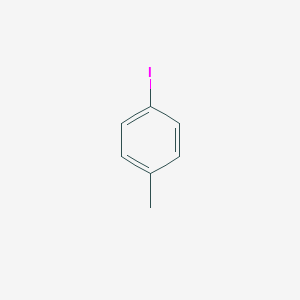

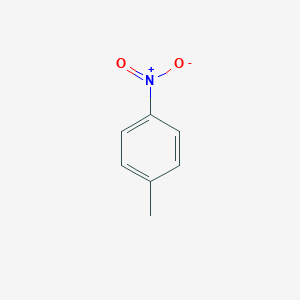

- Lorsque la thrombine se lie au chlorhydrate de H-Gly-Arg-pNA, elle clive spécifiquement la séquence peptidique Gly-Arg (GR) , libérant la p-nitroaniline (pNA) .

- La pNA libérée peut être détectée colorimétriquement à 405 nm , permettant la mesure de l'activité de la thrombine .

Chlorhydrate de H-Gly-Arg-pNA:

Applications De Recherche Scientifique

Biochemistry and Enzymology: Used to study thrombin activity and inhibition.

Drug Development: Screening for thrombin inhibitors.

Clinical Diagnostics: Measurement of thrombin levels in patient samples.

Pharmacology: Investigating thrombin-related pathways.

Méthodes De Préparation

- La voie de synthèse du chlorhydrate de H-Gly-Arg-pNA implique une synthèse chimique.

- Malheureusement, les conditions de réaction spécifiques et les méthodes de production industrielle ne sont pas facilement disponibles dans la littérature.

Analyse Des Réactions Chimiques

- Le chlorhydrate de H-Gly-Arg-pNA ne subit pas de réactions chimiques complexes en lui-même; il sert plutôt de substrat pour la thrombine.

- La thrombine clive la liaison peptidique entre Gly et Arg, libérant la pNA.

- Les réactifs courants pour la détection de la pNA comprennent les substrats chromogènes qui changent de couleur lors du clivage enzymatique.

Applications de la Recherche Scientifique

Biochimie et Enzymologie: Utilisé pour étudier l'activité et l'inhibition de la thrombine.

Développement de Médicaments: Criblage des inhibiteurs de la thrombine.

Diagnostic Clinique: Mesure des niveaux de thrombine dans les échantillons de patients.

Pharmacologie: Investigation des voies liées à la thrombine.

Mécanisme d'Action

- Le chlorhydrate de H-Gly-Arg-pNA agit comme un substrat pour la thrombine.

- La thrombine reconnaît spécifiquement la séquence Gly-Arg et la clive, libérant la pNA.

- Le produit pNA est quantifié colorimétriquement, fournissant une lecture de l'activité de la thrombine.

Mécanisme D'action

- H-Gly-Arg-pNA hydrochloride acts as a substrate for thrombin.

- Thrombin specifically recognizes the Gly-Arg sequence and cleaves it, releasing pNA.

- The pNA product is quantified colorimetrically, providing a readout of thrombin activity.

Comparaison Avec Des Composés Similaires

- Le chlorhydrate de H-Gly-Arg-pNA est unique en raison de sa spécificité pour la thrombine.

- Des composés similaires comprennent d'autres substrats chromogènes utilisés pour les dosages enzymatiques, mais leur sélectivité peut différer.

Propriétés

IUPAC Name |

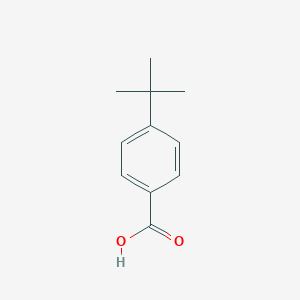

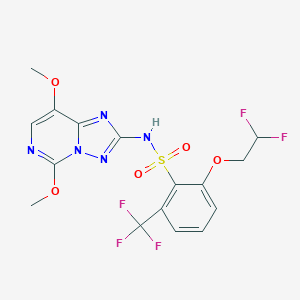

2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N7O4.ClH/c15-8-12(22)20-11(2-1-7-18-14(16)17)13(23)19-9-3-5-10(6-4-9)21(24)25;/h3-6,11H,1-2,7-8,15H2,(H,19,23)(H,20,22)(H4,16,17,18);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGFMNXNZZCRYAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(CCCN=C(N)N)NC(=O)CN)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN7O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585171 | |

| Record name | Glycyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)ornithinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125455-61-0 | |

| Record name | Glycyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)ornithinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B166498.png)